molecular formula C18H20N4S B2599103 5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole CAS No. 2380084-43-3

5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole

Cat. No. B2599103
CAS RN: 2380084-43-3
M. Wt: 324.45
InChI Key: VSKWETHVFNVIHB-UHFFFAOYSA-N
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Description

Benzimidazole and imidazole are both heterocyclic aromatic organic compounds. They are part of many biologically active molecules and have been used as a core structure in the development of many drugs .


Synthesis Analysis

The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Imidazole was first synthesized from glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole is a fused aromatic ring of benzene and imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole” would depend on its specific structure and substituents.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Benzimidazole and imidazole derivatives have shown a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, and many others .

Future Directions

The future directions in the research and development of benzimidazole and imidazole derivatives are likely to continue focusing on their diverse pharmacological activities and potential as therapeutic agents .

properties

IUPAC Name

5-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-12-17(23-11-19-12)10-21-8-14(9-21)22-16-5-3-2-4-15(16)20-18(22)13-6-7-13/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKWETHVFNVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

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